1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine
Description
Properties
IUPAC Name |
1-benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2/c16-15(17,18)14-8-6-13(7-9-14)11-20(19)10-12-4-2-1-3-5-12/h1-9H,10-11,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBFVUUROAWBRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine typically involves the reaction of benzyl hydrazine with 4-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazones or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce hydrazones or amines.
Scientific Research Applications
1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can result in various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Antimicrobial Activity
- N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides () demonstrated multitarget activity against Mycobacterium tuberculosis and Staphylococcus aureus, with MIC values as low as 1.56 µg/mL . The carboxamide group likely enhances target engagement compared to simpler hydrazines.
- p-Nitrophenyl Hydrazones () showed anti-inflammatory activity via COX-2/5-LOX inhibition, highlighting the role of nitro groups in redox modulation .
Herbicidal Activity
- This suggests substituent-dependent selectivity.
Q & A
Intermediate Research Question
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., benzyl protons at δ 4.2–4.5 ppm; trifluoromethyl as a singlet in F NMR) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns, distinguishing regioisomers .
- X-ray Diffraction : Resolves stereochemical ambiguities, particularly for hydrazine tautomers .
- HPLC-PDA : Monitors purity (>98%) using reverse-phase columns (C18) with acetonitrile/water gradients .
How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Advanced Research Question
The electron-withdrawing nature of the trifluoromethyl group:
- Reduces Electron Density : At the phenyl ring, directing electrophilic substitution to the meta position .
- Enhances Stability : Against oxidation due to strong C–F bonds, enabling use in harsh reaction conditions (e.g., acidic media) .
- Modulates Hydrazine Reactivity : The –NH–NH– moiety participates in condensation reactions (e.g., with carbonyl compounds) to form hydrazones, with kinetics influenced by trifluoromethyl’s inductive effect .
What safety protocols are essential when handling this compound?
Basic Research Question
- Toxicity Mitigation : Use fume hoods and PPE (gloves, lab coats) due to potential neurotoxic and carcinogenic risks associated with hydrazines .
- Storage : In amber vials under inert gas (argon) at –20°C to prevent degradation .
- Spill Management : Neutralize with dilute acetic acid and adsorb using vermiculite .
What strategies resolve conflicting kinetic data in studies of this compound’s reaction mechanisms?
Advanced Research Question
- Control Experiments : Replicate reactions under strictly anhydrous conditions to rule out hydrolysis artifacts .
- Isotopic Labeling : Use N-labeled hydrazine to track reaction pathways via NMR or MS .
- Computational Validation : Compare experimental activation energies (from Arrhenius plots) with DFT-calculated transition states to identify discrepancies .
Conflicting data may arise from solvent polarity effects or competing reaction pathways (e.g., radical vs. ionic mechanisms) .
How does the benzyl group impact the compound’s pharmacological potential in drug discovery?
Intermediate Research Question
- Lipophilicity Enhancement : The benzyl group increases membrane permeability, critical for CNS-targeting agents .
- Receptor Binding : Structural analogs show affinity for tyrosine kinases or G-protein-coupled receptors (GPCRs), suggesting potential in oncology or neurology .
- Metabolic Stability : The trifluoromethyl group reduces cytochrome P450-mediated degradation, prolonging half-life in vitro .
What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Advanced Research Question
- Racemization Risk : During benzylation, chiral centers may racemize at elevated temperatures. Low-temperature (0–5°C) stepwise addition of reagents mitigates this .
- Catalyst Loading : Homogeneous catalysts (e.g., Pd(PPh)) must be optimized to >95% enantiomeric excess (ee) in asymmetric syntheses .
- Process Analytics : Use inline FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
